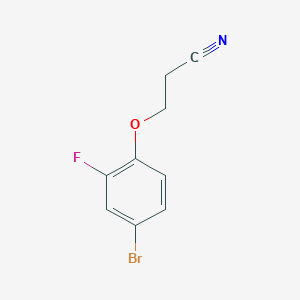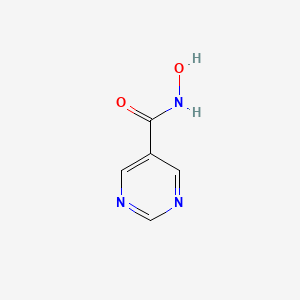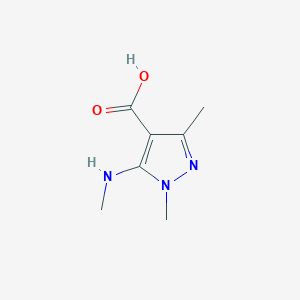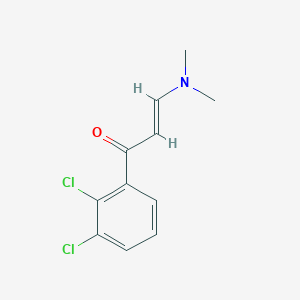
Ethyl 3-bromo-4-morpholinobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-4-morpholinobenzoate is an organic compound with the molecular formula C13H16BrNO3. It is a derivative of benzoic acid and contains a bromine atom, a morpholine ring, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the bromination of 4-morpholinobenzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step requires an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-4-morpholinobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., water, acetonitrile).
Major Products
Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thioethers).
Reduction: Ethyl 3-bromo-4-morpholinobenzyl alcohol.
Oxidation: N-oxide derivatives of the morpholine ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-4-morpholinobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It serves as a lead compound for drug discovery and development.
Medicine: Explored for its pharmacological effects and potential therapeutic applications. It may act as a precursor for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It can be a building block for polymers, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-4-morpholinobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and morpholine ring can influence the compound’s binding affinity and selectivity. The ethyl ester group may undergo hydrolysis, releasing the active form of the compound. The exact pathways and targets involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-4-morpholinobenzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-3-nitrobenzoate: Contains a nitro group instead of a morpholine ring, leading to different reactivity and applications.
Ethyl 3-bromo-4-piperidinobenzoate: Contains a piperidine ring instead of a morpholine ring, affecting its chemical and biological properties.
Ethyl 3-chloro-4-morpholinobenzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1131594-63-2 |
|---|---|
Molekularformel |
C13H16BrNO3 |
Molekulargewicht |
314.17 g/mol |
IUPAC-Name |
ethyl 3-bromo-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-13(16)10-3-4-12(11(14)9-10)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 |
InChI-Schlüssel |
YJCRHDIYUOWHGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13083977.png)

![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)

![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)


![N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide](/img/structure/B13084021.png)



![Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate](/img/structure/B13084051.png)
